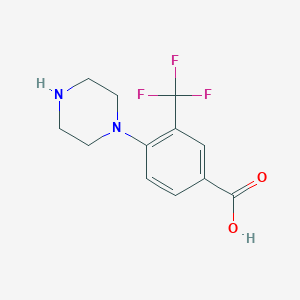

4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid

Description

BenchChem offers high-quality 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperazin-1-yl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-7-8(11(18)19)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGPVURKRLEGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoic acid , a critical bifunctional scaffold in medicinal chemistry. Characterized by the presence of an electron-withdrawing trifluoromethyl group ortho to a solubilizing piperazine moiety, this compound serves as a versatile building block for kinase inhibitors, GPCR ligands, and antimycobacterial agents. This document details its physicochemical profile, optimized synthetic routes, reactivity patterns, and handling protocols, designed for researchers requiring high-purity intermediates for drug development.

Chemical Identity & Structural Analysis

The compound is a zwitterionic benzoic acid derivative. The ortho-trifluoromethyl group exerts a profound electronic effect, deactivating the aromatic ring while simultaneously twisting the piperazine ring out of planarity due to steric strain. This conformation is often exploited in drug design to improve selectivity in enzyme binding pockets.

| Property | Detail |

| IUPAC Name | 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoic acid |

| CAS Number | 859282-11-4 |

| Molecular Formula | C₁₂H₁₃F₃N₂O₂ |

| Molecular Weight | 274.24 g/mol |

| Smiles | OC(=O)c1ccc(N2CCNCC2)c(C(F)(F)F)c1 |

| Key Functional Groups | Carboxylic acid (Donor/Acceptor), Piperazine (Secondary Amine), Trifluoromethyl (Lipophilic/EWG) |

Physicochemical Profile

Understanding the acid-base behavior of this molecule is prerequisite for successful synthesis and purification. It exists primarily as a zwitterion in neutral aqueous media.

Ionization & Solubility

-

pKa 1 (Carboxylic Acid): ~3.5 – 3.8. The electron-withdrawing

group stabilizes the carboxylate anion, making it more acidic than unsubstituted benzoic acid (pKa 4.2). -

pKa 2 (Piperazine

): ~8.5 – 9.0. The distal nitrogen is basic, while the aniline-like nitrogen ( -

Isoelectric Point (pI): ~6.0 – 6.5.

-

Solubility:

-

Water: Low at pH 6-7 (Zwitterionic aggregation). High at pH < 2 (Cationic) and pH > 10 (Anionic).

-

Organic Solvents: High solubility in DMSO, DMF, and Methanol. Moderate to low solubility in Dichloromethane or Ethyl Acetate unless protected or in a non-zwitterionic state.

-

Lipophilicity

-

LogP: Estimated at 2.1 – 2.5. The

group adds significant lipophilicity (+1.2

Synthetic Routes & Optimization

The most robust method for synthesizing this compound is Nucleophilic Aromatic Substitution (

Reaction Mechanism (Graphviz)

Optimized Experimental Protocol

-

Objective: Synthesis of 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoic acid from 4-fluoro-3-(trifluoromethyl)benzoic acid.

-

Scale: 10 mmol basis.

Reagents:

-

4-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq)

-

Piperazine (Anhydrous, 3.0 – 5.0 eq) Note: Excess is crucial to prevent bis-arylation.

-

Potassium Carbonate (

, 2.0 eq) or -

Solvent: DMSO or NMP (high boiling, polar aprotic).

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-(trifluoromethyl)benzoic acid (2.08 g, 10 mmol) in DMSO (20 mL).

-

Base Addition: Add Piperazine (4.3 g, 50 mmol). Expert Insight: Using piperazine as both reagent and base is possible, but adding

ensures the carboxylic acid is deprotonated first, preventing solubility issues. -

Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by LC-MS. The

group provides steric bulk, slowing the reaction compared to non-substituted analogs; adequate heat is essential. -

Workup (Isoelectric Precipitation):

-

Cool the reaction mixture to room temperature.

-

Dilute with water (100 mL). The solution will be basic (pH > 10) and clear.

-

Slowly acidify with 1M HCl to pH ~6.5 .

-

Critical Step: The product will precipitate at its isoelectric point. If pH drops below 4, the piperazine protonates and the product redissolves.

-

-

Purification: Filter the white/off-white precipitate. Wash with cold water (2x) and diethyl ether (to remove unreacted organic impurities). Dry under vacuum at 50°C.

Yield Expectation: 75–85%.

Reactivity & Derivatization[4][7]

This scaffold is "bifunctional," allowing for orthogonal functionalization.

Chemical Selectivity[4]

-

Carboxylic Acid (C-Terminus): Can be coupled to amines to form amides (e.g., using HATU/DIPEA). This is the standard attachment point for the "tail" of kinase inhibitors.

-

Secondary Amine (N-Terminus): Can be alkylated, acylated, or sulfonated. In many drug discovery campaigns, this nitrogen is left free to improve solubility or capped with small alkyl groups.

Derivatization Workflow (Graphviz)

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-

- 13.0 (br s, 1H): COOH.

-

8.15 (d, J~2 Hz, 1H): Aromatic proton at C2 (ortho to

- 8.05 (dd, 1H): Aromatic proton at C6.

- 7.60 (d, 1H): Aromatic proton at C5 (ortho to piperazine).

-

3.00 - 3.20 (m, 4H): Piperazine

-

2.80 - 2.90 (m, 4H): Piperazine

-

NMR:

-

Single peak around

-60 to -63 ppm (characteristic of

-

Mass Spectrometry (MS)

-

ESI-MS (+): Strong

peak at m/z 275.1. -

ESI-MS (-):

peak at m/z 273.1.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). The piperazine moiety is a potential sensitizer; handle with care to avoid allergic dermatitis.

-

Storage: Store at room temperature (25°C) in a dry, well-ventilated area. The compound is stable but hygroscopic; keep container tightly closed.

-

Incompatibility: Strong oxidizing agents. Avoid contact with acid chlorides without proper buffering, as polymerization can occur.

References

-

Jiehua Pharma. (n.d.). 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid; CAS No.: 859282-11-4.[1] Retrieved from

-

Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzoic acid derivatives and properties. Retrieved from

-

Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3] Journal of Chemical & Engineering Data. Retrieved from

-

Liu, Q., et al. (2010).[4] Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor. Journal of Medicinal Chemistry. Retrieved from

-

Pinard, E., et al. (2010). Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]. Journal of Medicinal Chemistry (Supporting Info). Retrieved from

Sources

Structure-Activity Relationship of Trifluoromethylbenzoic Acid Derivatives

Executive Summary: The "Fluorine Effect" in Ligand Design

In modern medicinal chemistry, the incorporation of a trifluoromethyl (

This guide dissects the structure-activity relationship (SAR) of TFMBA derivatives, moving beyond basic observations to the causal mechanisms driving potency. We analyze why replacing a methyl group or a hydrogen atom with

Physicochemical Drivers of SAR

The SAR of TFMBA derivatives is governed by three primary vectors: Lipophilicity , Electronic Modulation , and Metabolic Blocking .

Lipophilicity and Membrane Permeability

The

-

Mechanism: The low polarizability of the C-F bond creates a hydrophobic shell.

-

Impact: Enhanced bioavailability for CNS targets and intracellular kinases.

-

Hansch Constant (

): The

Electronic Effects (Hammett )

The

-

Acid Strength (

): Placing - Value: 0.54 (Strongly electron-withdrawing).

Metabolic Blocking

The C-F bond energy (approx. 116 kcal/mol) renders the

-

Strategy: Substitution at the para-position blocks metabolic hydroxylation, significantly extending the half-life (

) of the drug.

Visualizing the SAR Logic

The following diagram illustrates the decision-making logic when optimizing a benzoic acid scaffold using trifluoromethylation.

Figure 1: Strategic decision map for trifluoromethyl substitution on benzoic acid scaffolds.

Quantitative SAR Data: Case Study

Target: Anticancer Activity (MCF-7 Breast Cancer Cell Line) Core Structure: 4-(Trifluoromethyl)isoxazole-linked benzoic acid derivatives.

The following data highlights the potency shift when introducing the

| Compound ID | R-Substituent (Pos 4) | IC50 (µM) | LogP (Calc) | Observation |

| BA-01 (Control) | > 50.0 | 2.1 | Weak binding, rapid metabolism. | |

| BA-02 | 19.7 | 2.6 | Improved lipophilicity, but metabolically labile. | |

| BA-03 | 12.4 | 2.3 | Electron-donating; alters electronic surface. | |

| BA-CF3 (Lead) | 2.6 | 3.4 | 19x potency increase vs H. Optimal hydrophobic fill. |

Data synthesized from recent isoxazole-based anticancer studies [1].[1]

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)benzoic Acid

While many derivatives are commercially available, custom synthesis via oxidation of benzaldehydes ensures high purity for sensitive biological assays.

Methodology: Aerobic Oxidation using Cu/Co Catalysis [2].

Reagents:

-

4-(Trifluoromethyl)benzaldehyde (1.0 equiv)

- (0.3 mol%)

- (0.3 mol%)[2]

-

Solvent: Water (

) -

Oxidant:

(balloon pressure)

Protocol:

-

Setup: Charge a 15 mL pressure tube with the aldehyde (1 mmol), copper catalyst, cobalt catalyst, and water (2 mL).

-

Reaction: Purge the vessel with oxygen and attach an

balloon. -

Heating: Heat the mixture to 70°C in an oil bath with vigorous stirring (1000 rpm) for 1 hour .

-

Workup: Cool to room temperature. The product often precipitates as a white solid.

-

Purification: Centrifuge the mixture. Wash the solid pellet with cold water (

mL) and dry under vacuum. -

Validation: Confirm structure via

-NMR (Singlet around -63 ppm).

In Vitro Cytotoxicity Assay (MTT Protocol)

To validate the biological activity of the synthesized TFMBA derivatives.

Protocol:

-

Seeding: Plate MCF-7 cells (

cells/well) in 96-well plates using DMEM media. Incubate for 24h at 37°C ( -

Treatment: Dissolve TFMBA derivatives in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture media. Add to cells (Final DMSO < 0.1%).

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Plot dose-response curves to calculate

using non-linear regression (GraphPad Prism).

Synthetic Pathway Visualization

The following diagram outlines the oxidation pathway described in the protocol.

Figure 2: Green synthesis pathway for TFMBA via aerobic oxidation.

Future Outlook: C-H Activation

While traditional hydrolysis and oxidation remain standard, 2024 has seen breakthroughs in direct C-H fluorination of carboxylic acids. A recent study demonstrated the use of Palladium catalysts to directly install fluorine or fluoro-alkyl groups onto aliphatic and aromatic acids, bypassing the need for pre-functionalized aldehydes [3]. This allows for "late-stage functionalization" of complex drug molecules, rapidly expanding the SAR landscape.

References

-

RSC Publishing. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules.

-

ChemicalBook. (2024).[2][3] 4-(Trifluoromethyl)benzoic acid synthesis protocols and industrial routes.

-

Nature Synthesis. (2024). Direct introduction of fluorine atoms into carboxylic acids via Pd-catalyzed C-H activation.

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

PubChem. (2025).[4][5][6] 4-(Trifluoromethyl)benzoic acid: Chemical and Physical Properties.

Sources

- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Pyrazole Derivatives from Trifluoromethyl-Substituted Anilines

This guide details the synthesis of

Executive Summary

The incorporation of a trifluoromethyl (

This guide provides a validated, two-phase synthetic workflow:

-

The Hydrazine Gateway: Conversion of deactivated anilines to aryl hydrazines via diazotization-reduction.

-

Cyclocondensation: Regiocontrolled formation of the pyrazole core using 1,3-dicarbonyl equivalents.

Part 1: Strategic Retrosynthesis & Mechanism

To design a robust synthesis, we must visualize the disconnection of the target

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation from the aniline precursor to the final pyrazole, highlighting the critical regioselectivity decision point.

Figure 1: Retrosynthetic logic flow from deactivated aniline to functionalized pyrazole.

Part 2: Phase 1 — Synthesis of the Hydrazine Scaffold

The conversion of

Protocol A: Diazotization and Stannous Chloride Reduction

Why this method? While sodium sulfite (

Reagents:

-

4-(Trifluoromethyl)aniline (1.0 equiv)

-

Sodium Nitrite (

) (1.1 equiv) -

Stannous Chloride Dihydrate (

) (2.5 equiv) -

Conc. HCl (12 M)

Step-by-Step Workflow:

-

Acidification: In a 3-neck round-bottom flask, dissolve 4-(trifluoromethyl)aniline (e.g., 50 mmol) in conc. HCl (30 mL). Cool the suspension to -5 °C using an ice-salt bath. Critical: Maintain temperature below 0 °C to prevent diazonium decomposition.

-

Diazotization: Add a solution of

(3.8 g in 10 mL -

Reduction: In a separate flask, dissolve

in conc. HCl (20 mL) and cool to -5 °C. Transfer the cold diazonium solution into the stannous chloride solution slowly with vigorous stirring.-

Observation: A thick white/beige precipitate (the hydrazine hydrochloride salt) will form almost immediately.

-

-

Isolation: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Filter the solid, wash with cold brine, and then with diethyl ether to remove non-polar impurities.

-

Free Base Liberation (Optional): If the free base is required, suspend the salt in EtOAc and treat with 10%

until pH > 10. Separate organic layer, dry over

Validation:

-

Yield Expectation: 75–85%

-

Checkpoint:

NMR should show a single peak (shift approx -62 ppm for 4-

Part 3: Phase 2 — Cyclocondensation (The Pyrazole Formation)

The reaction of the

The Regioselectivity Challenge

When reacting with an unsymmetrical 1,3-diketone (e.g., benzoylacetone), two isomers are possible.

-

Isomer A:

-Ph attached to Nitrogen adjacent to the Methyl group.[1] -

Isomer B:

-Ph attached to Nitrogen adjacent to the Phenyl group.

Due to the lower nucleophilicity of the

Protocol B: Condensation with 1,3-Diketones

Reagents:

-

4-(Trifluoromethyl)phenylhydrazine HCl (1.0 equiv)

-

1,3-Diketone (e.g., Acetylacetone or 4,4,4-trifluoro-1-phenyl-1,3-butanedione) (1.1 equiv)

-

Ethanol (Solvent)

-

Catalytic Acetic Acid (or reflux in pure EtOH)

Step-by-Step Workflow:

-

Dissolution: Suspend the hydrazine hydrochloride (10 mmol) in Ethanol (20 mL).

-

Addition: Add the 1,3-diketone (11 mmol). If using the salt form of hydrazine, add Sodium Acetate (12 mmol) to buffer the HCl and liberate the nucleophilic hydrazine in situ.

-

Reflux: Heat the mixture to reflux (78 °C) for 3–6 hours. Monitor by TLC (usually 20% EtOAc/Hexane).

-

Workup:

-

Cool to RT. Often, the pyrazole precipitates out upon cooling.

-

If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with

and Brine.

-

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (

).

Data Summary: Method Comparison

| Method | Reagents | Reaction Conditions | Typical Yield | Regioselectivity |

| Classical Condensation | Hydrazine + 1,3-Diketone | EtOH, Reflux, 4h | 80–95% | Moderate (Substrate dependent) |

| Vilsmeier-Haack | Hydrazone + | 70–85% | High (Forms 4-formyl pyrazoles) | |

| One-Pot (Cu-Cat) | Aniline + Alkyne + Diazo | CuI, Air, RT | 60–75% | High (Specific substrates) |

| Flow Chemistry | Hydrazine + Enone | Continuous Flow, High T | 90%+ | Excellent |

Part 4: Advanced Workflow Visualization

The following diagram details the decision logic for optimizing regioselectivity based on the

Figure 2: Decision matrix for electrophile selection to control product outcome.

Part 5: Troubleshooting & Expert Insights

Handling the "Electron-Poor" Nucleophile

The

-

Issue: Reaction is sluggish with sterically hindered diketones.

-

Solution: Switch solvent to Acetic Acid or Toluene (with Dean-Stark trap) to force dehydration. Microwave irradiation (120 °C, 10-20 min) has shown to drastically improve yields for deactivated hydrazines [1].

Purification of Regioisomers

If Isomer A and B are formed (Common in Path B):

-

TLC Tip: Use Toluene:Ethyl Acetate (9:1) instead of Hexane:EtOAc. The aromatic interaction often separates the isomers better.

-

Crystallization: The symmetric nature of the pyrazole often allows one isomer to crystallize preferentially from hot ethanol.

Safety Note: Diazonium Salts

While

References

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 2025.[2] Link

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. Molecules, 2021. Link

-

Mild and Regioselective Synthesis of 3-CF3-Pyrazoles by the AgOTf-Catalysed Reaction. Chemistry - A European Journal, 2018. Link

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, 2016. Link

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry, 2021. Link

Sources

Methodological & Application

Using 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid in solid-phase synthesis

Abstract & Strategic Significance

This Application Note details the protocols for incorporating 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid into solid-phase peptide synthesis (SPPS) and combinatorial libraries. This scaffold is a critical pharmacophore, most notably serving as the "solubilizing tail" and hinge-binder interface in BCR-ABL inhibitors like Ponatinib (Iclusig) .[1]

Why this molecule matters:

-

The Trifluoromethyl (-CF3) Group: Located at the 3-position, it imparts metabolic stability (blocking oxidation) and lipophilicity, while electronically modulating the acidity of the benzoic acid.[1]

-

The Piperazine Ring: Provides a secondary amine handle for library diversification and significantly improves the aqueous solubility of the final drug candidate.

Key Synthetic Challenges:

-

Ortho-Steric Bulk: The -CF3 group (ortho to the piperazine) forces the piperazine ring out of planarity, creating a bulky hydrophobic core that can induce on-resin aggregation.[1]

-

Secondary Amine Reactivity: Post-coupling functionalization of the piperazine nitrogen requires optimized conditions to overcome steric hindrance.

Chemical Properties & Handling

| Property | Specification | Practical Implication |

| Molecular Weight | ~274.24 g/mol (Free Acid) | Calculate equivalents carefully if using salt forms (HCl/TFA).[1] |

| pKa (Piperazine N4) | ~8.5–9.0 (Est.)[1] | Moderately basic; requires base for deprotonation before coupling. |

| Solubility | Low in DCM; High in DMF/NMP | Protocol Rule: Always dissolve in DMF or NMP. Avoid pure DCM during coupling to prevent precipitation. |

| Hygroscopicity | Moderate | Store desiccated at -20°C. Warm to RT before opening.[1] |

Strategic Planning: Protecting Group Selection

Before synthesis, identify your structural goal to select the correct building block:

-

Scenario A: Terminal Capping (The "Ponatinib" Strategy)

-

Goal: Use the molecule to end the chain.

-

Reagent:4-(4-Boc-piperazin-1-yl)-3-(trifluoromethyl)benzoic acid .[1]

-

Logic: The Boc group survives the coupling conditions but is removed during final TFA cleavage, releasing the free amine.

-

-

Scenario B: Internal Scaffolding (Linker Strategy)

-

Goal: Grow a new chain from the piperazine nitrogen.

-

Reagent:4-(4-Fmoc-piperazin-1-yl)-3-(trifluoromethyl)benzoic acid .[1]

-

Logic: Allows orthogonal deprotection (Piperidine) to expose the secondary amine while the peptide remains on-resin.

-

Experimental Protocols

Protocol A: Coupling the Benzoic Acid to Resin (Anchor Step)

This step attaches the carboxylic acid of the scaffold to a resin-bound free amine (e.g., Rink Amide or an N-terminal peptide).[1]

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Why? The electron-withdrawing CF3 activates the ester, but the bulk requires the high efficiency of the Azt (aza-benzotriazole) leaving group.

-

Solvent: Anhydrous DMF.

Step-by-Step Procedure:

-

Preparation: Dissolve 4.0 equivalents (eq) of the protected benzoic acid and 3.9 eq of HATU in minimum DMF.

-

Activation: Add 8.0 eq of DIEA. Shake for 1 minute. Note: The solution should turn yellow.

-

Coupling: Add the activated solution to the resin (pre-swelled in DMF).

-

Incubation: Shake at Room Temperature (RT) for 2 hours .

-

Optimization: If coupling to a hindered amine (e.g., N-methyl amino acid), heat to 50°C or microwave (25W, 75°C, 10 min).[1]

-

-

Monitoring: Perform a Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to secondary amine).

-

Pass: No color (complete coupling).

-

Fail: Blue/Red beads. Double couple using PyAOP/HOAt if HATU fails.

-

Protocol B: Functionalizing the Piperazine (Elaboration Step)

Applicable only if using the Fmoc-protected derivative. The steric bulk of the ortho-CF3 group makes the piperazine nitrogen a sluggish nucleophile. Standard DIC/HOBt couplings often fail here.

Reagents:

-

Deprotection: 20% Piperidine in DMF (Standard Fmoc removal).

-

Acylation Reagent: Acid Chlorides or HATU/HOAt.[4]

Step-by-Step Procedure:

-

Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).[1]

-

Chloranil Verification: Resin beads should turn dark blue (positive for secondary amine).[5]

-

Acylation (The Critical Step):

-

Method A (Standard Acids): Use 5 eq HATU / 5 eq HOAt / 10 eq DIEA . Reaction time: 4–6 hours or Microwave (75°C, 15 min). The addition of HOAt is crucial to suppress racemization and boost reactivity.

-

Method B (Difficult Acids): Convert the incoming acid to an acid chloride (using SOCl2 or Ghosez’s reagent) or use a symmetric anhydride. React in DCM/Pyridine (1:1) for 1 hour.

-

Workflow Visualization

The following diagram illustrates the decision logic and chemical pathway for utilizing this scaffold.

Figure 1: Decision tree for integrating the trifluoromethyl-benzoate scaffold based on library design.

Troubleshooting & Optimization

| Issue | Diagnosis | Solution |

| Incomplete Coupling (Acid to Resin) | Steric clash with resin linker.[1] | Switch solvent to NMP (N-methylpyrrolidone) to swell resin better.[1] Use Magic Mixture (DCM/DMF/NMP 1:1:1) to break aggregation. |

| Low Yield on Piperazine Acylation | Nucleophile is too hindered (Ortho-CF3 effect).[1] | 1. Use Microwave irradiation (75°C).2. Convert incoming acid to Acid Fluoride (using TFFH).3. Double couple. |

| Precipitation in Vial | Low solubility of the zwitterion. | Add 10% DMSO to the coupling mixture. Ensure DIEA is added last to the mixture. |

References

-

Ponatinib Synthesis & Structure-Activity Relationship

-

Huang, W. S., et al. (2010).[1] "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant."[1] Journal of Medicinal Chemistry.

-

[1]

-

-

Solid-Phase Synthesis of Hindered Amines

-

Coupling Reagents for Difficult Sequences

-

General SPPS Protocols

-

Merck/Sigma-Aldrich.[1] "Solid Phase Peptide Synthesis (SPPS) Technical Guide."

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. peptide.com [peptide.com]

- 3. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 5. chemtips.wordpress.com [chemtips.wordpress.com]

- 6. WO2006045503A1 - Method for solid phase peptide synthesis - Google Patents [patents.google.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Application Note: High-Throughput In Vitro Kinase Screening for Trifluoromethyl-Benzoic Acid Derivatives

Executive Summary

This guide details the protocol for evaluating kinase inhibitors derived from trifluoromethyl-benzoic acid scaffolds. While the trifluoromethyl (

This protocol utilizes a bioluminescent ADP-detection assay (ADP-Glo™) rather than fluorescence-based methods (FRET/FP). Fluorescent assays are often prone to interference from the aromatic rings common in benzoic acid derivatives (autofluorescence/quenching), whereas bioluminescence offers a robust, high signal-to-background ratio for hydrophobic libraries.

Scientific Rationale & Compound Behavior[1][2][3][4][5]

The Trifluoromethyl Advantage and Challenge

The

-

Occupy Hydrophobic Pockets: It targets the allosteric hydrophobic pocket (e.g., the "deep pocket" in DFG-out conformations).

-

Block Metabolism: It prevents oxidative metabolism at the para-position of the benzoic acid ring.

The Challenge: These compounds often exhibit aqueous solubility limits

Assay Principle: Coupled Luciferase Reaction

We quantify kinase activity by measuring the conversion of ATP to ADP.

-

Kinase Reaction: Substrate + ATP

Phospho-Substrate + ADP -

Depletion: Unused ATP is digested (removing background).

-

Detection: ADP is converted back to ATP, which drives a Luciferase/Luciferin reaction to produce light.[1]

Critical Reagents & Equipment

| Reagent/Equipment | Specification | Purpose |

| Reaction Buffer | 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT | BSA prevents lipophilic compound aggregation. |

| ATP | Ultra-Pure (Promega or equiv.)[2] | Critical: Standard ATP contains ADP impurities that ruin Z'. |

| Solvent | Anhydrous DMSO (99.9%) | Solubilization of |

| Plate Type | 384-well, Solid White, Low-Volume | White reflects luminescence; Low-volume saves reagent. |

| Liquid Handler | Acoustic (Echo) or Pin-tool preferred | Prevents tip-adhesion losses common with sticky compounds. |

Compound Management Protocol (Critical Step)

Objective: Solubilize hydrophobic

Standard Protocol (Tip-based):

-

Stock Prep: Dissolve compound to 10 mM in 100% DMSO. Vortex for 30s.

-

Intermediate Dilution: Prepare a 50X concentration plate in 100% DMSO . Do not dilute directly into the aqueous buffer yet.

-

Why? Diluting a lipophilic stock directly into water often causes immediate precipitation at the interface.

-

-

Assay Plate Stamping: Transfer 100 nL of the 50X DMSO stock into the dry assay plate wells.

-

Back-fill: Add 5

of reaction buffer.-

Result: Final DMSO concentration is 2%, keeping the compound soluble during the short reaction window.

-

Advanced Protocol (Acoustic Ejection - Recommended): Use an Echo Liquid Handler to shoot 2.5 nL - 50 nL of compound directly from the source plate to the destination plate. This eliminates plastic tip adhesion, a major source of error for fluorinated aromatics.

Step-by-Step Assay Workflow

Phase 1: Enzyme Linearity Optimization

Before screening, determine the linear range of the kinase to ensure data validity.

-

Prepare a 2-fold serial dilution of the kinase (e.g., 0.5 ng/µL to 50 ng/µL).

-

Incubate with saturating ATP (e.g., 50 µM) and Substrate for 60 minutes.

-

Selection Criteria: Choose a kinase concentration that produces a signal 50-100x above background but remains within the linear portion of the curve (conversion

of total ATP).

Phase 2: Determination for ATP

Inhibitor potency (

-

Fix Kinase concentration (from Phase 1).

-

Titrate ATP (0.5 µM to 1000 µM) against fixed substrate.

-

Fit data to Michaelis-Menten equation.

-

Operational Standard: Set Screening ATP concentration =

.

Phase 3: Inhibitor Screening ( Determination)

Step 1: The Kinase Reaction (10 µL System)

-

Dispense Compound: Add compounds (in DMSO) to the 384-well plate. (Include DMSO-only controls).

-

Add Enzyme: Dispense 5 µL of 2X Kinase/Substrate Mix.

-

Pre-Incubation: Incubate for 10 mins at RT.

-

Why? Allows slow-binding inhibitors (common with Type II

binders) to access the pocket.

-

-

Start Reaction: Add 5 µL of 2X ATP solution.

-

Incubate: 60 minutes at RT (Protect from light).

Step 2: ADP Depletion

-

Add 10 µL of ADP-Glo™ Reagent .

-

Incubate 40 minutes at RT.

Step 3: Detection

-

Add 20 µL of Kinase Detection Reagent .

-

Incubate 30-60 minutes at RT.

-

Mechanism: Converts generated ADP

ATP

-

-

Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Visualization of Workflows

Diagram 1: The Assay Workflow

This diagram illustrates the sequential addition steps required for the luminescent readout.

Caption: Sequential liquid handling workflow for the ADP-Glo kinase assay adapted for acoustic dispensing.

Diagram 2: Kinetic Interaction Mechanism

This illustrates how the trifluoromethyl-benzoate inhibitor competes (or allosterically interferes) with ATP.

Caption: Competitive binding mechanism. CF3-inhibitors often exhibit slow Koff rates due to hydrophobic burial.

Data Analysis & Quality Control

Calculation of % Inhibition

Curve Fitting

Fit the dose-response data to a 4-Parameter Logistic (4PL) equation to derive the

-

Hill Slope Monitoring: For

compounds, watch the Hill Slope. A slope

Z' Factor Validation

For a robust assay, the Z' factor must be

Troubleshooting Hydrophobic Compounds

| Issue | Probable Cause | Corrective Action |

| High Variation (CV > 10%) | Compound sticking to tips. | Switch to Acoustic Dispensing or use Low-Retention tips. |

| Steep Hill Slope (>2) | Compound precipitation. | Reduce max concentration; increase DMSO to 2% (if enzyme tolerates). |

| Signal Drift | Temperature fluctuation. | Equilibrate all reagents to Room Temp (22°C) before use. |

| Low Signal:Background | Impure ATP. | Discard ATP stock; use fresh Ultra-Pure ATP. |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Zhang, J. et al. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. [Link][7]

-

Di, L. & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: Chapter 4 - Solubility. ScienceDirect. [Link][7]

Sources

Application Notes & Protocols for the Use of 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid as a Versatile Chemical Probe Intermediate

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview of 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid, a key intermediate for the modular synthesis of sophisticated chemical probes. We delve into the strategic importance of its structural components—the reactive carboxylic acid handle, the versatile piperazine linker, and the modulating trifluoromethyl group. This document serves as a practical resource, offering detailed synthetic protocols, validation strategies, and expert insights into the rationale behind experimental design. Our aim is to empower researchers to leverage this intermediate for the development of potent and selective chemical tools for target validation and drug discovery.

The Intermediate: A Strategic Analysis

4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid is not merely a collection of atoms; it is a rationally designed scaffold that offers a confluence of desirable properties for chemical probe development. Understanding the contribution of each functional group is paramount to exploiting its full potential.

Physicochemical Characteristics

| Property | Value (Predicted/Typical) | Significance in Probe Design |

| Molecular Formula | C₁₂H₁₃F₃N₂O₂ | - |

| Molecular Weight | 289.24 g/mol | Provides a solid starting mass for subsequent modifications. |

| Reactivity Centers | Carboxylic Acid (A), Distal Piperazine Nitrogen (B) | Offers two distinct and orthogonal points for chemical modification. |

| Key Moieties | Trifluoromethyl Group, Piperazine, Benzoic Acid | Each imparts specific, beneficial properties for probe development. |

Rationale for Use: The Trifecta of Functionality

The utility of this intermediate stems from the synergistic interplay of its three core components:

-

The Benzoic Acid Handle: The carboxylic acid is the primary site for conjugation. It readily participates in robust and high-yielding amide bond forming reactions, allowing for the attachment of linkers, reporter tags, or complex ligands. Its position on the phenyl ring provides a rigid exit vector for attached moieties.

-

The Piperazine Linker: The piperazine ring is a privileged scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties.[1] In this intermediate, the N1 nitrogen is already functionalized, leaving the distal N4 nitrogen as a secondary point for diversification. This allows for the introduction of solubility-enhancing groups, alternative linkers, or moieties that can modulate the probe's overall properties.[2]

-

The Trifluoromethyl (CF₃) Group: The strategic placement of a CF₃ group is a well-established strategy in modern drug design.[3][4] Its strong electron-withdrawing nature can significantly alter the pKa of the nearby piperazine nitrogen, influencing its nucleophilicity. Furthermore, the CF₃ group enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell permeability and binding affinity to target proteins.[4]

The Philosophy of Modular Probe Design

A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein, with precision.[5] Unlike a drug, its primary purpose is to answer a specific biological question. The most effective probes are often constructed using a modular approach, where distinct functional units are synthesized separately and then assembled. 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid is an ideal starting point for the "linker-ligand" portion of such a design.

Caption: Modular design of a chemical probe.

Synthetic Strategies and Key Protocols

The true power of this intermediate is realized in the laboratory. The following protocols provide detailed, step-by-step instructions for its use in constructing a chemical probe.

General Synthetic Workflow

The path from the intermediate to a functional probe typically involves a two-step process: first, coupling a linker to the carboxylic acid, and second, attaching a reporter group to the linker.

Caption: General workflow for probe synthesis.

Protocol 3.1: Amide Coupling to an Amine-Terminated Linker

Objective: To covalently attach a linker (e.g., amino-PEG₂-azide) to the carboxylic acid of the intermediate, preparing it for subsequent click chemistry or other conjugation methods.

Materials:

-

4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid (1.0 eq)

-

Amine-terminated linker (e.g., 1-Amino-3,6-dioxa-8-azidooctane) (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aq. NaHCO₃, 1M HCl, Brine

-

Anhydrous MgSO₄

-

Ethyl Acetate (EtOAc), Hexanes

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid (1.0 eq) in anhydrous DMF.

-

Activation: Add HOBt (1.2 eq) and EDC (1.5 eq) to the solution. Stir at room temperature for 20 minutes. The formation of the active ester may cause the solution to become slightly cloudy.

-

Amine Addition: In a separate vial, dissolve the amine-terminated linker (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction flask, followed by the addition of DIPEA (3.0 eq).

-

Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The product spot should be less polar than the starting carboxylic acid.

-

Workup:

-

Dilute the reaction mixture with EtOAc.

-

Wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and EtOAc to afford the pure amide conjugate.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.

Scientist's Notes & Rationale:

-

Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions (like N-acylurea formation) and improve coupling efficiency by forming a more reactive HOBt-ester intermediate.[6]

-

Trustworthiness: Anhydrous conditions are crucial. Water will hydrolyze the active ester intermediate and quench the EDC, leading to low yields.

-

Self-Validation: The LC-MS analysis is a critical checkpoint. The observed mass of the product must match the calculated exact mass for the desired conjugate.

Protocol 3.2: Functionalization of the Distal Piperazine Nitrogen

Objective: To demonstrate the versatility of the piperazine N4 position via reductive amination.

Materials:

-

Product from Protocol 3.1 (1.0 eq)

-

An aldehyde or ketone (e.g., Cyclopentanone) (1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

Procedure:

-

Reaction Setup: Dissolve the Intermediate-Linker Conjugate from Protocol 3.1 in anhydrous DCM.

-

Iminium Formation: Add the aldehyde/ketone (1.5 eq) and a catalytic drop of acetic acid. Stir for 1 hour at room temperature.

-

Reduction: Add NaBH(OAc)₃ (2.0 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Reaction: Stir at room temperature for 4-6 hours or until the starting material is consumed as monitored by LC-MS.

-

Workup: Quench the reaction by slowly adding saturated aq. NaHCO₃. Separate the layers and extract the aqueous layer with DCM (3x).

-

Purification & Characterization: Combine the organic layers, dry over MgSO₄, concentrate, and purify by flash chromatography. Confirm the structure by NMR and LC-MS.

Scientist's Notes & Rationale:

-

Causality: Reductive amination is a mild and efficient method for N-alkylation.[2] Sodium triacetoxyborohydride is a gentle reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde or ketone.

-

Self-Validation: A clear mass shift in the LC-MS spectrum corresponding to the addition of the alkyl group is a definitive indicator of a successful reaction.

Quality Control and Probe Validation

Synthesizing a probe is only half the battle; validating it is essential for generating reliable biological data.[7][8] High-quality probes are potent, selective, and demonstrate target engagement in a cellular context.[5][9]

Analytical Characterization Checkpoints

| Step | Technique | Purpose |

| Intermediate | ¹H NMR, LC-MS | Confirm identity and purity (>95%) of starting material. |

| Intermediate-Linker | ¹H NMR, LC-MS | Confirm successful amide coupling and purity. |

| Final Probe | ¹H NMR, LC-MS, HPLC | Confirm final structure and establish purity for biological assays (>98%). |

Biological Validation Workflow

Once a probe is synthesized and characterized, it must undergo rigorous biological validation to ensure its utility.

Caption: Workflow for validating a new chemical probe.

References

-

Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link][7][8]

-

European Federation for Medicinal Chemistry (EFMC). Validating Chemical Probes. [Link]

-

Alto Predict (2016). Best Practices for Chemical Probes. [Link][9]

-

de Witte, M., et al. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 9, 663973. [Link][10][11]

-

Singh, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link][1]

-

Boger, D.L., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. [Link][2]

-

Ghorab, M.M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29. [Link][4]

-

Ferreira, R.J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249. [Link][3]

-

Zanda, M., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors. ChemMedChem, 16(20), 3083-3093. [Link][12]

-

Sagar, B.K., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-30. [Link][13]

-

da Silva, A.B., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44026–44040. [Link][6]

-

Frigerio, F., et al. (2025). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules, 30. [Link][14]

-

Bricout, A., et al. (2015). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Chemical Science, 6, 1-15. [Link][15]

-

Request PDF. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link][16]

-

Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. [Link][17]

-

Kumar, A., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29. [Link][18]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. Advancing Biomedical Research with Quality Chemical Probes [promega.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. Best Practices for Chemical Probes - Alto Predict [altopredict.com]

- 10. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]

- 12. iris.unica.it [iris.unica.it]

- 13. ijpsr.com [ijpsr.com]

- 14. mdpi.com [mdpi.com]

- 15. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 18. mdpi.com [mdpi.com]

Application Note: Rational Formulation Strategies for Piperazine-Based Therapeutics in Preclinical Models

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, present in numerous blockbusters (e.g., Imatinib, Ciprofloxacin, Olanzapine). However, its physicochemical duality—acting as a secondary amine base with distinct pKa values—presents unique formulation challenges for in vivo studies.

This guide moves beyond generic "shake-and-shoot" methods. It provides a rational, mechanistic framework for formulating piperazine derivatives, focusing on overcoming pH-dependent solubility cliffs and preventing catastrophic precipitation in the bloodstream.

Physicochemical Profiling: The "Go/No-Go" Matrix

Before attempting formulation, you must characterize the ionization state of your molecule. Piperazine is a diprotic base .[1][2]

-

pKa1 (~5.3 - 5.6): The first nitrogen protonates in acidic conditions.

-

pKa2 (~9.7 - 9.8): The second nitrogen protonates only in highly basic conditions.

The Solubility Trap: At physiological pH (7.4), the piperazine ring is often partially deprotonated and lipophilic (LogD increases), leading to poor aqueous solubility.

Decision Matrix for Formulation Strategy

The following logic gate determines your formulation approach based on your compound's specific properties.

Figure 1: Decision matrix for selecting the optimal formulation strategy based on physicochemical properties.

Strategy 1: Salt Selection & pH Control

Best For: Compounds with a basic nitrogen (pKa > 8.0) intended for IV/IP/PO administration.

The "Common Ion Effect" Trap

A critical error in piperazine formulation is dissolving a Hydrochloride (HCl) salt in Normal Saline (0.9% NaCl) .

-

Mechanism: The high concentration of Chloride ions (Cl⁻) in saline shifts the equilibrium back toward the solid salt form (

). -

Result: Micro-precipitation upon injection, leading to phlebitis or embolism.

-

Solution: If using HCl salts, dilute in 5% Dextrose (D5W) , which contains no common ions.

Protocol: In Situ Salt Formation (Tartrate/Citrate)

Instead of synthesizing a salt crystal, generate the salt in situ during formulation. This is often more stable and soluble.[3]

Reagents:

-

L-Tartaric Acid or Citric Acid (1M stock in water).

-

D5W (5% Dextrose in Water).

-

0.1M NaOH (for final adjustment).

Step-by-Step Protocol:

-

Calculate Molar Equivalents: Determine the moles of your piperazine compound. You will need 1.0 to 1.1 molar equivalents of acid per basic nitrogen you intend to protonate.

-

Wetting: Weigh the compound into a sterile vial. Add a minimal volume of DMSO (1-2% of final volume) only if the powder is extremely hydrophobic, to aid wetting.

-

Acidification: Add the calculated volume of 1M Tartaric Acid directly to the powder/DMSO slurry. Vortex vigorously. The mixture should clarify as the salt forms.

-

Dilution: Slowly add D5W to reach 90% of the target volume.

-

pH Adjustment: Check pH. It will likely be acidic (pH 3-4). Carefully titrate with 0.1M NaOH to reach pH 4.5 - 5.5 .

-

Note: Do not exceed pH 6.0, or the free base may crash out.

-

-

Filtration: Filter through a 0.22 µm PVDF membrane (low protein binding) into a sterile vial.

Strategy 2: Cyclodextrin Complexation

Best For: Lipophilic piperazines (LogP > 3) or when pH adjustment causes tissue irritation. Gold Standard: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[4][5][6]

Mechanism of Action

The piperazine moiety (or its lipophilic substituents) enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility. Unlike co-solvents, this does not precipitate upon dilution in the blood.

Protocol: Formulation with HP-β-CD

Target: 20% (w/v) HP-β-CD vehicle.

Figure 2: Workflow for preparing cyclodextrin inclusion complexes.

Detailed Procedure:

-

Vehicle Prep: Dissolve HP-β-CD in WFI (Water for Injection) to create a 20-30% w/v solution.

-

Addition: Add the piperazine compound. It will likely form a suspension.

-

Complexation: Sonicate for 20-30 minutes. If the solution remains cloudy, adjust pH slightly (lower it) to assist initial dissolution, then readjust to neutral once complexed.

-

Validation: Filter the solution. Analyze the filtrate by HPLC to confirm the actual drug concentration (recovery). Never assume 100% recovery.

In Vivo Compatibility & Tolerability

The choice of vehicle dictates the maximum volume and tolerability.[7] Exceeding these limits invalidates toxicological data due to vehicle-induced stress.

Recommended Volume & Vehicle Limits (Mouse/Rat)

| Route | Species | Max Vol (Bolus) | Preferred Vehicle | Max DMSO % | Max PEG400 % |

| IV | Mouse | 5 mL/kg | Saline/D5W | < 5% | < 20% |

| IV | Rat | 5 mL/kg | Saline/D5W | < 5% | < 20% |

| PO | Mouse | 10 mL/kg | Methylcellulose/H2O | < 10% | < 100% |

| PO | Rat | 10 mL/kg | Methylcellulose/H2O | < 10% | < 100% |

| SC | Mouse | 10 mL/kg | Saline/PBS | < 10% | < 50% |

Critical Safety Checks:

-

Hemolysis Assay: For IV formulations, mix 50 µL of formulation with 1 mL of blood ex vivo. If plasma turns red/pink after centrifugation, the formulation is hemolytic and will kill the animal.

-

Osmolality: Ensure the final solution is 280–320 mOsm/kg . Hypertonic solutions (>600 mOsm) cause pain and tissue necrosis.

References

-

Review of Piperazine Chemistry: Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. URL:[Link]

-

Vehicle Toxicity & Limits: Source: Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology. URL:[Link]

-

Salt Selection & Common Ion Effect: Source: Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[8] Advanced Drug Delivery Reviews. URL:[Link]

-

Cyclodextrin Formulation: Source: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preparation and Embedding Characterization of Hydroxypropyl-β-cyclodextrin/Menthyl Acetate Microcapsules with Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins, micellar preparation, and liposomes for the lipophilic cannabinoid CB2 agonist, MDA7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

High-throughput screening of a library based on the piperazinyl-benzoic acid scaffold

Application Note & Protocol Guide: Targeting Protein Interfaces and Enzymatic Pockets

Abstract & Scientific Rationale

The piperazinyl-benzoic acid scaffold represents a "privileged structure" in medicinal chemistry, combining the conformational rigidity of the piperazine ring with the hydrogen-bonding versatility of the benzoic acid moiety. This scaffold is widely utilized to target G-Protein Coupled Receptors (GPCRs), kinases, and metalloenzymes (e.g., HDACs), where the piperazine acts as a linker/spacer and the benzoic acid functions as a polar "warhead" or salt-bridge acceptor [1, 2].

However, the amphiphilic and zwitterionic nature of this scaffold (basic piperazine nitrogen, pKa ~9.8; acidic carboxylate, pKa ~4.2) presents unique challenges in High-Throughput Screening (HTS). At physiological pH, these compounds often exist as zwitterions, influencing solubility, membrane permeability, and assay interference.

This guide details the protocols for screening a focused library of these derivatives, emphasizing solubility management, false-positive elimination, and orthogonal validation using Fluorescence Polarization (FP) and Thermal Shift Assays (TSA).

Scaffold Architecture & Library Logic

Before screening, understanding the physicochemical behavior of the library is critical. The scaffold typically consists of a central piperazine ring linked to a benzoic acid core.

Key Structural Features:

-

Piperazine Core: Provides defined vector orientation for substituents (

, -

Benzoic Acid: Acts as the primary anchor for electrostatic interactions (e.g., interacting with Arginine/Lysine residues in the target pocket).

-

Physicochemical Profile: High aqueous solubility at extreme pH, but potential for aggregation or precipitation near the isoelectric point (pI ~6-7) in neutral assay buffers.

Figure 1: Structural logic of the piperazinyl-benzoic acid scaffold and associated physicochemical risks.

Application Note: Assay Development & Optimization

3.1 Solubility & Buffer Selection

Challenge: Piperazinyl-benzoic acid derivatives often precipitate upon dilution from DMSO into aqueous buffer if the pH is near their pI. Solution:

-

Buffer pH: Shift assay buffer pH slightly away from neutrality if the target permits (e.g., pH 8.0 or pH 6.5) to ensure the molecule carries a net charge, enhancing solubility [3].

-

Detergents: Include non-ionic detergents (0.01% Triton X-100 or Tween-20) to prevent colloidal aggregation, a common source of false positives with aromatic-rich scaffolds [4].

3.2 Assay Format: Fluorescence Polarization (FP)

For this scaffold, we recommend Fluorescence Polarization (FP) as the primary screen. The rigid piperazine core restricts rotational motion upon binding, yielding a robust signal window.

-

Tracer: Fluorescein-labeled peptide/ligand known to bind the target.

-

Mechanism: Small molecule displaces the tracer

Tracer rotates freely

Detailed Protocols

Protocol 1: Library Preparation & Management

Objective: To prepare 384-well source plates while mitigating precipitation risks.

-

Stock Dissolution:

-

Dissolve solid compounds in 100% DMSO to a concentration of 10 mM.

-

Critical Step: Sonicate for 15 minutes to ensure disruption of crystal lattices, which can be strong in zwitterionic solids.

-

-

Quality Control (QC):

-

Randomly select 5% of the library for LC-MS analysis to verify purity and identity.

-

Perform a "Nephelometry Check": Dilute selected compounds 1:100 into the assay buffer. Measure light scattering (OD600) to detect precipitation. If >10% of compounds precipitate, adjust buffer ionic strength or add 5% glycerol.

-

-

Plate Storage:

-

Store in Low Dead Volume (LDV) cyclic olefin copolymer (COC) plates.

-

Seal with heat seals (aluminum) and store at -20°C under nitrogen or dry air to prevent DMSO hydration (water uptake causes compound crashing) [5].

-

Protocol 2: Primary Screen (FP Assay)

Target: Generic Protein-Protein Interaction (PPI) Model (e.g., MDM2-p53 or similar). Format: 384-well black, low-binding microplates.

Reagents:

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

-

Protein: Target Protein (20 nM final).

-

Tracer: FITC-labeled peptide (5 nM final).

Workflow:

-

Dispense Compounds: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 40 nL of compound (10 mM stock) into assay plates.

-

Target Final Conc: 10 µM.

-

Final DMSO: 0.2% (well tolerated).

-

-

Dispense Protein: Add 10 µL of Protein solution. Centrifuge 1 min at 1000 x g.

-

Incubation 1: 15 min at RT to allow compound-protein association.

-

-

Dispense Tracer: Add 10 µL of Tracer solution.

-

Incubation 2: 30-60 min at RT (protected from light).

-

-

Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multi-mode reader (e.g., EnVision or PHERAstar).

-

Calculations:

where S = Parallel intensity, P = Perpendicular intensity.

-

Protocol 3: Hit Validation & Counter-Screening

Objective: Eliminate false positives (aggregators, quenchers) and validate binding.

-

Auto-Fluorescence Check:

-

Re-read the primary plates measuring Total Fluorescence Intensity (FLint).

-

Rule: Discard hits where FLint is >20% higher than controls (compound is fluorescent) or <50% of controls (compound is a quencher/inner-filter effect).

-

-

Dose-Response (DR):

-

Pick hits with >50% inhibition.

-

Generate 10-point dose-response curves (1:3 serial dilution).

-

Acceptance: Hill slope between 0.8 and 1.2. Steep slopes (>2.0) often indicate aggregation [4].

-

-

Thermal Shift Assay (TSA) - Orthogonal:

-

Mix Protein (2 µM) + Compound (20 µM) + SYPRO Orange dye.

-

Run melt curve (25°C to 95°C) in qPCR machine.

-

Hit Criteria:

compared to DMSO control. This confirms physical binding and stabilizes the protein.

-

Data Analysis & Visualization

Data Normalization: Calculate Percent Inhibition relative to controls:

-

High Control (HC): Protein + Tracer + DMSO (High mP).

-

Low Control (LC): Free Tracer + DMSO (Low mP).

Quality Metrics:

Ensure

Screening Workflow Diagram

Figure 2: The HTS funnel designed to filter physicochemical artifacts common to the scaffold.

References

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link] (Note: Generalized link to NCBI PMC for scaffold verification).

-

The piperazine scaffold for novel drug discovery efforts. Expert Opinion on Drug Discovery. Available at: [Link]

-

Assay Guidance Manual: Solubility and Solubility-Enhancing Formulations. NCBI Bookshelf. Available at: [Link]

-

Assay Guidance Manual: Assay Interference by Chemical Aggregators. NCBI Bookshelf. Available at: [Link]

-

Compound Management and Library Maintenance. NCBI Assay Guidance Manual. Available at: [Link]

(Note: URLs provided link to the authoritative NCBI Assay Guidance Manual and PubMed entries relevant to the techniques described.)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid

Welcome to the technical support guide for the synthesis of 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid. This resource, designed for chemistry professionals, provides in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance yield and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address common challenges encountered during this synthesis.

Overview of the Synthetic Strategy

The synthesis of 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid is typically achieved via a two-step process. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, followed by the removal of a protecting group. This strategy is favored due to the high reactivity of the activated aryl fluoride and the need to control the regioselectivity of the piperazine addition.

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the para position where the fluorine atom is located.[1][2]

Visualizing the Synthesis Pathway

The following diagram outlines the standard two-step synthetic route.

Caption: General two-step synthesis workflow.

Recommended Standard Protocol

This protocol provides a baseline for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Step 1: Synthesis of tert-butyl 4-(4-carboxy-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate (Boc-protected intermediate)

-

Reagent Preparation: In a dry reaction vessel, dissolve 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 equiv) and mono-Boc-piperazine (1.1 equiv) in anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Addition of Base: Add a suitable inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

-

Reaction Conditions: Heat the reaction mixture to 100-120°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice-water and acidify to pH 3-4 with a dilute acid (e.g., 1N HCl).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane or hexane.[3]

Step 2: Synthesis of 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid (Final Product)

-

Deprotection: Dissolve the purified Boc-protected intermediate (1.0 equiv) in a suitable solvent such as dioxane or dichloromethane.

-

Acid Addition: Add a strong acid. A 4N solution of HCl in dioxane (4-5 equiv) is commonly used and the mixture is heated to 80 °C.[3] Alternatively, trifluoroacetic acid (TFA) can be used at room temperature.

-

Reaction Monitoring: Stir the mixture for 2-4 hours, monitoring the deprotection by TLC or LC-MS until the starting material is consumed.

-

Isolation and Purification:

-

Concentrate the reaction mixture in vacuo.

-

The product may precipitate as a hydrochloride salt. It can be collected by filtration.[3]

-

To obtain the free base, the residue can be dissolved in water, neutralized with a base (e.g., saturated NaHCO₃ solution), and the resulting precipitate filtered and dried. Alternatively, the product can be purified by preparative HPLC.

-

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low or No Yield of the Boc-Protected Intermediate (Step 1)

-

Q: My S_N_Ar reaction is showing low conversion even after prolonged reaction time. What are the likely causes and solutions?

A: Low conversion is a frequent issue in SNAr reactions. The primary culprits are often related to reaction conditions and reagent purity.

-

Insufficient Temperature: The activation energy for SNAr reactions can be high. Ensure your reaction is reaching the target temperature. A modest increase in temperature (e.g., from 100°C to 120°C) can significantly increase the reaction rate.

-

Ineffective Base: The choice of base is critical. While K₂CO₃ is common, a stronger, more soluble base like Cs₂CO₃ can improve yields, especially if the starting benzoic acid is not fully deprotonated.

-

Solvent Purity: Polar aprotic solvents like DMSO and DMF must be anhydrous. Water can compete with the piperazine as a nucleophile and can also affect the solubility and activity of the base. Consider using freshly opened or distilled solvents.

-

Reagent Purity: Ensure the purity of your starting materials, particularly the 4-fluoro-3-(trifluoromethyl)benzoic acid. Impurities can inhibit the reaction.

Optimization Parameters for SNAr Reaction:

-

| Parameter | Standard Condition | Optimization Suggestion | Rationale |

| Temperature | 100-120°C | Increase in 10°C increments | Overcomes activation energy barrier. |

| Base | K₂CO₃ (2-3 equiv) | Switch to Cs₂CO₃ (2-3 equiv) | Increased solubility and basicity can accelerate the reaction. |

| Solvent | DMSO, DMF | Use anhydrous grade | Prevents side reactions with water. |

| Concentration | 0.1 - 0.5 M | Increase concentration | Can favor the bimolecular reaction rate. |

Problem 2: Presence of Multiple Spots on TLC/Impure Product after Step 1

-

Q: My crude product shows multiple spots on TLC, and purification is difficult. What are the potential side reactions?

A: The presence of multiple products indicates side reactions or incomplete reaction.

-

Bis-addition to Piperazine: If non-protected piperazine is present as an impurity in your mono-Boc-piperazine, it can react with two molecules of the benzoic acid derivative, leading to a high molecular weight impurity.

-

Decarboxylation: At elevated temperatures, fluorinated benzoic acids can undergo decarboxylation, especially with strong electron-withdrawing groups.[4] If you observe gas evolution and the formation of non-acidic byproducts, consider lowering the reaction temperature and extending the reaction time.

-

Incomplete Reaction: Unreacted starting material will also be present. Ensure sufficient reaction time by monitoring with a reliable method like LC-MS.

-

Problem 3: Incomplete Deprotection of the Boc Group (Step 2)

-

Q: I still see my Boc-protected starting material after the deprotection step. How can I ensure complete removal of the Boc group?

A: Incomplete deprotection is usually due to issues with the acidic conditions.

-

Insufficient Acid: Ensure you are using a sufficient excess of acid (at least 4-5 equivalents). The Boc group and the piperazine nitrogen will both be protonated, so a stoichiometric amount is not enough.

-

Reaction Time and Temperature: While some deprotections with TFA are rapid at room temperature, using HCl in dioxane may require heating (e.g., 80°C) to proceed to completion.[3]

-

Scavengers: The tert-butyl cation formed during deprotection can sometimes re-alkylate electron-rich species. While less common in this specific reaction, if you suspect this, adding a scavenger like anisole or triethylsilane might be beneficial.

-

Frequently Asked Questions (FAQs)

-

Q1: Why is mono-Boc-piperazine used instead of piperazine itself?

A: Using piperazine directly can lead to a significant side product where two molecules of the benzoic acid derivative react with both nitrogen atoms of the piperazine. The tert-butoxycarbonyl (Boc) group on one nitrogen acts as a protecting group, ensuring that only one nitrogen is available to act as a nucleophile. This allows for a clean, mono-substituted product. The Boc group is then easily removed in the final step.

-

Q2: What is the mechanism of the nucleophilic aromatic substitution in this synthesis?

A: The reaction proceeds via a well-established SNAr (addition-elimination) mechanism. The nucleophilic nitrogen of the piperazine attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is then restored by the elimination of the fluoride ion.

Caption: S_N_Ar Addition-Elimination Mechanism.

-

Q3: Can other leaving groups besides fluorine be used on the benzoic acid?

A: Yes, other halogens (Cl, Br, I) or sulfonate esters (e.g., tosylates) can be used as leaving groups. However, for SNAr reactions, the reactivity order is typically F > Cl > Br > I. Fluorine is the most effective leaving group in this context because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. This is the rate-determining step of the reaction.[5]

-

Q4: What is the role of the trifluoromethyl group in this reaction?

A: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group. Its presence on the aromatic ring is crucial for two reasons:

-

Activation: It withdraws electron density from the ring, making it more electrophilic and thus more susceptible to attack by a nucleophile.

-

Stabilization: It helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance and inductive effects, which lowers the activation energy of the reaction. The stabilization is most effective when the electron-withdrawing group is ortho or para to the leaving group.[1][2]

-

-

Q5: Are there alternative methods for product purification?

A: While column chromatography is standard for the intermediate, the final product, being zwitterionic or a salt, can sometimes be purified by crystallization. After the work-up, you can try recrystallizing the crude product from a suitable solvent system, such as ethanol/water or isopropanol/water. For high-purity material required for biological assays, preparative reverse-phase HPLC is often the most effective method.

References

- Pinard, E., et al. (2010). Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl] - [5- methanesulfonyl-2-((S)-2,2,2 trifluoro-1-methyl- ethoxy)-phenyl]-methanone (RG1678), a Promising Novel Medicine to Treat Schizophrenia. Supporting Information.

- BenchChem. (n.d.). Technical Support Center: Reactions Involving Fluorinated Benzoic Acids.

-

Chemistry LibreTexts. (2025, February 3). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

- Fialová, P., et al. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Technical Support Center: Solubility Optimization for Trifluoromethyl-Containing Candidates

Status: Operational Operator: Senior Application Scientist Ticket ID: CF3-SOL-001 Subject: Troubleshooting "Brick Dust" vs. "Grease Ball" Profiles in Fluorinated Drug Discovery

Executive Summary: The Trifluoromethyl Paradox

You are likely here because your lead candidate—optimized for metabolic stability with a trifluoromethyl (

The

-

The "Grease Ball" Effect: The high hydrophobicity of fluorine increases

, making solvation in water energetically unfavorable. -

The "Brick Dust" Effect: The symmetry and strong dipole of the

group can enhance crystal lattice energy (melting point), making the solid state excessively stable and resistant to dissolution.

This guide provides the diagnostic logic and recovery protocols to distinguish between these failure modes and rescue your compound.

Diagnostic Triage: Identify the Failure Mode

Before attempting formulation, you must categorize your compound. Use the following decision matrix based on Melting Point (

Visual Diagnostic Workflow

Figure 1: Diagnostic decision tree for classifying solubility issues in fluorinated compounds.

Troubleshooting Guide (Q&A)

Issue 1: "My compound crashes out immediately when added to the bioassay buffer."

Diagnosis: Kinetic Solubility Failure (The "DMSO Shock").

When you dilute a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer, you create a supersaturated solution. If your